

Triethylborane as a pyrophoric organoboron compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylborane*

Cat. No.: *B153662*

[Get Quote](#)

An In-depth Technical Guide to **Triethylborane**: A Pyrophoric Organoboron Compound for Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **triethylborane** (TEB), with a focus on its pyrophoric nature, applications as a radical initiator, and the necessary safety and handling protocols for its use in a research and development setting.

Introduction

Triethylborane, with the chemical formula $(C_2H_5)_3B$ or Et_3B , is a highly versatile organoboron compound.^[1] It is a colorless to pale yellow liquid known for its extreme reactivity, most notably its pyrophoric nature, meaning it ignites spontaneously upon exposure to air.^{[1][2]} This reactivity, which poses significant handling challenges, is also the source of its utility. In organic synthesis, TEB is widely employed as a highly effective radical initiator, capable of generating radicals at low temperatures where traditional initiators like AIBN are ineffective.^{[2][3]} This property makes it an invaluable tool in modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical development.

Chemical and Physical Properties

Triethylborane is a monomeric compound with a planar BC_3 core.^[4] Unlike triethylaluminium, it does not tend to dimerize.^[4] It is soluble in common organic solvents such as tetrahydrofuran

(THF) and hexane.[5] While neat TEB is pyrophoric, its solutions are not, although they can react slowly with atmospheric moisture.[1][5]

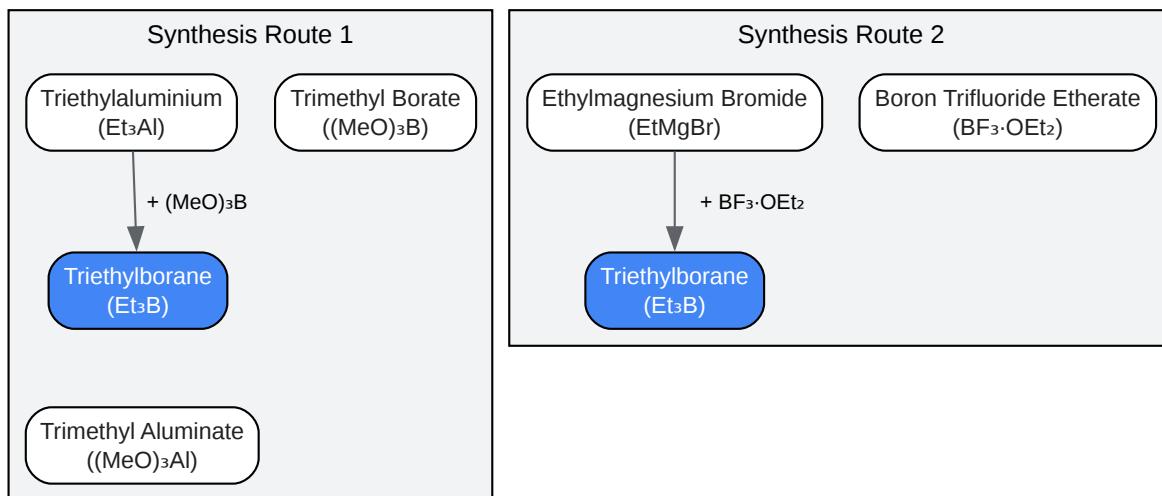
Table 1: Physical and Chemical Properties of **Triethylborane**

Property	Value	References
Chemical Formula	$(C_2H_5)_3B$	[1]
Molar Mass	98.00 g/mol	[1]
Appearance	Colorless to light amber liquid	[1][5]
Density	0.677 g/mL at 25 °C	[5]
Melting Point	-93 °C	[1]
Boiling Point	95 °C	[1]
Autoignition Temp.	-20 °C	[1][4]
Solubility	Miscible with most organic solvents; reacts with water.	[5][6]

| Refractive Index | $n_{20/D}$ 1.397 |[5] |

Pyrophoricity and Safety

The defining characteristic of **triethylborane** is its strong pyrophoricity; it ignites spontaneously in air with a characteristic apple-green flame.[4] This extreme flammability necessitates stringent safety protocols and specialized handling techniques.


Table 2: Safety Data and Handling Precautions for **Triethylborane**

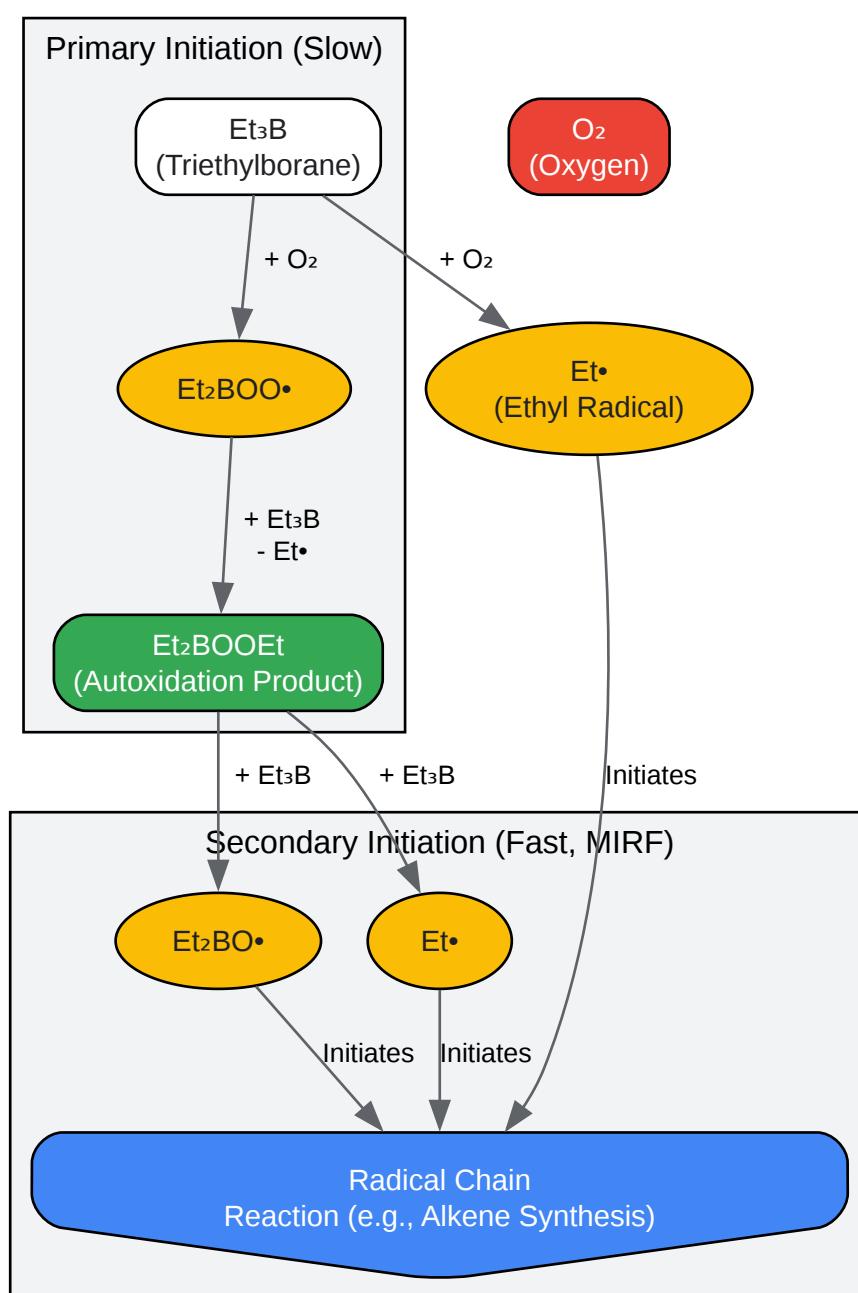
Parameter	Information	References
Hazard Class	Pyrophoric Liquid, Category 1	[7]
Hazard Statements	H250: Catches fire spontaneously if exposed to air. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.	[7]
Toxicity Data	LD ₅₀ (oral, rat): 235 mg/kg. LC ₅₀ (inhalation, rat): 700 ppm (4h).	[4]
Handling	Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using air-free techniques (Schlenk line or glovebox).	[4] [6]
Storage	Store in a tightly closed container in a dry, cool, well-ventilated place away from heat, sparks, and open flames.	[8]
PPE	Flame-resistant lab coat, chemical-impermeable gloves, tightly fitting safety goggles.	[8]
Fire Extinguishing	DO NOT USE WATER. Use dry chemical powder (e.g., Purple K) or carbon dioxide. For small fires, it may be practical to allow it to burn out.	[5]

| Spills | Evacuate the area. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use non-sparking tools. |[\[8\]](#)[\[9\]](#) |

Synthesis of Triethylborane

Triethylborane is typically prepared through the reaction of a boron source with an ethylating agent. Common laboratory and industrial scale syntheses involve the reaction of triethylaluminium with trimethyl borate or potassium tetrafluoroborate. Another route involves the use of a Grignard reagent with boron trifluoride etherate.

[Click to download full resolution via product page](#)


Caption: Common laboratory synthesis routes for **triethylborane**.

Mechanism of Action: Radical Initiation

The utility of **triethylborane** in drug development and organic synthesis stems from its ability to initiate radical reactions under mild, often room temperature or lower, conditions.^[2] The initiation process is triggered by the presence of molecular oxygen (O_2). A deeper mechanistic understanding has revealed a two-part process: a primary, inefficient initiation followed by a much more efficient secondary initiation cycle.^{[5][10]}

- Primary Initiation (Autoxidation): **Triethylborane** reacts slowly with O_2 to generate an ethyl radical ($Et\cdot$) and a diethylborylperoxy radical ($Et_2BOO\cdot$). The ethyl radical is the key initiating species for the desired chemical transformation.^{[5][10]}

- Propagation and Secondary Initiation: The initially formed radicals propagate. The primary autoxidation product, diethyl(ethylperoxy)borane (Et_2BOOEt), reacts with another molecule of Et_3B in a Molecule-Induced Radical Formation (MIRF) reaction.^[1] This secondary pathway is significantly more efficient, producing ethyl radicals at a rate 7×10^4 times greater than the primary pathway, and is responsible for the majority of radical generation as the reaction proceeds.^{[5][10]}

[Click to download full resolution via product page](#)

Caption: Mechanism of radical initiation by the Et₃B/O₂ system.

Applications in Synthesis

Triethylborane's ability to generate radicals at low temperatures makes it a superior alternative to organotin compounds in many reactions.[6] Its applications are extensive, particularly in C-C bond formation.

Table 3: Representative Applications of **Triethylborane** in Radical Reactions

Reaction Type	Description	Reported Yield	References
Alkene Synthesis	Reaction of alkyl iodides with β-nitrostyrenes.	Medium to high	[3][11]
Giese Reaction	Intermolecular radical addition to electron-deficient alkenes.	Good	[12][13]
Atom Transfer Radical Addition (ATRA)	Addition of (2-iodoethyl)benzene to an acceptor.	90%	[5]
Radical Cyclization	Intramolecular cyclization of halo acetals.	87%	
Barton-McCombie Deoxygenation	Deoxygenation of alcohols via thiocarbonyl derivatives.	70-85% (with silane)	[14][15]

| Xanthate Addition | Addition of S-2-oxoalkyl-thionocarbonates to olefins. | 41-71% |[6] |

Experimental Protocols

All manipulations involving **triethylborane** must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere. TEB is typically used as a 1.0 M solution in an

anhydrous solvent like hexane or THF.

General Workflow for a TEB-Initiated Reaction

The general procedure involves the slow addition of a TEB solution to a reaction mixture that is open to a controlled source of air (e.g., via a syringe needle in the septum) or has a fixed amount of air in the headspace.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a radical reaction.

Protocol 1: Synthesis of Alkenes from Alkyl Iodides and β -Nitrostyrenes[3][12]

This protocol describes the Et_3B -induced free-radical reaction to form (E)-alkenes.

- Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (E)- β -nitrostyrene (1.0 equiv) and the secondary or tertiary alkyl iodide (1.2 equiv).
- Solvent: Add anhydrous THF via syringe.
- Initiation: Introduce a needle connected to an air-filled balloon into the septum of the flask.
- Reaction: Slowly add **triethylborane** (1.0 M solution in hexane, 1.2 equiv) dropwise to the stirred solution at room temperature. The reaction is typically complete within 5-10 minutes.
- Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
- Purification: Purify the residue by silica gel column chromatography to yield the desired (E)-alkene.

Protocol 2: Barton-McCombie Deoxygenation (Xanthate Formation)[17]

This reaction converts an alcohol to a thiocarbonyl derivative (a xanthate) as a precursor for the final deoxygenation step.

- Setup: Charge a two-necked round-bottom flask with the alcohol (1.0 equiv) and anhydrous THF under an argon atmosphere.
- Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes.
- Xanthate Formation: Add carbon disulfide (CS_2 , 5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
- S-Alkylation: Add methyl iodide (MeI , 5.0 equiv) and continue stirring at room temperature for 24 hours.

- **Quench and Workup:** Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with Et₂O.
- **Purification:** Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify by silica gel column chromatography to yield the S-methyl xanthate. The subsequent deoxygenation is then carried out using a radical initiator like Et₃B/air and a hydrogen atom source.

Conclusion

Triethylborane is a powerful but hazardous reagent that enables a wide range of radical-mediated transformations critical to modern organic synthesis and drug discovery. Its ability to function under mild, low-temperature conditions provides a significant advantage over traditional thermal initiators. A thorough understanding of its dual-mode initiation mechanism and strict adherence to safety and handling protocols are paramount for its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.york.ac.uk [pure.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthesis of Alkenes via Triethylborane-Induced Free-Radical Reactions of Alkyl Iodides and β -Nitrostyrenes [organic-chemistry.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Part 3. Triethylborane-air: a suitable initiator for intermolecular radical additions of S-2-oxoalkyl-thionocarbonates (S-xanthates) to olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Enhancing triethylborane initiation through mechanistic understanding - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 11. Novel synthesis of alkenes via triethylborane-induced free-radical reactions of alkyl iodides and beta-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Triethylborane Mediated Giese Cyclization/Aldol Reaction Cascade for the Total Synthesis of Ganoaplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02253D [pubs.rsc.org]
- 14. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Triethylborane as a pyrophoric organoboron compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153662#triethylborane-as-a-pyrophoric-organoboron-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com